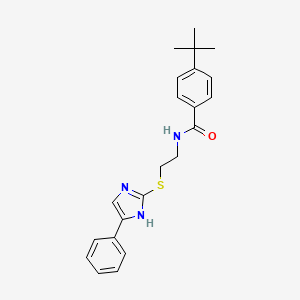
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK).
作用机制
The mechanism of action of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves the inhibition of SYK. SYK is a tyrosine kinase that is involved in various signaling pathways in the body, including those related to B-cell receptor signaling, Fc receptor signaling, and integrin signaling. By inhibiting SYK, the compound can block these signaling pathways and prevent the activation of immune cells, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of SYK. The compound has been found to reduce the activation of immune cells, including B-cells and T-cells, leading to a reduction in inflammation and immune responses. This makes it a potential therapeutic agent for various autoimmune diseases, cancer, and inflammatory disorders.
实验室实验的优点和局限性
The advantages of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide for lab experiments include its potent inhibitory effects on SYK, which makes it a useful tool for studying various signaling pathways in the body. However, the compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. These include:
1. Further studies on the safety and efficacy of the compound in humans, including clinical trials.
2. Exploration of the compound's potential as a therapeutic agent for various autoimmune diseases, cancer, and inflammatory disorders.
3. Investigation of the compound's effects on other signaling pathways in the body, including those related to T-cell receptor signaling and cytokine signaling.
4. Development of more potent and selective inhibitors of SYK based on the structure of this compound.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound's potent inhibitory effects on SYK make it a potential therapeutic agent for various autoimmune diseases, cancer, and inflammatory disorders. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential as a tool for studying various signaling pathways in the body.
合成方法
The synthesis of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves a series of chemical reactions. The starting materials for the synthesis include 5-phenyl-2-mercaptoimidazole, tert-butyl 4-aminobenzoate, and 2-bromoethyl tert-butyl carbonate. The reaction involves the coupling of these compounds using various reagents and catalysts, resulting in the formation of the final product.
科学研究应用
The scientific research application of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is primarily focused on its potential as a therapeutic agent for various diseases. The compound has been found to have potent inhibitory effects on SYK, which is a key player in various signaling pathways in the body. This makes it a promising candidate for the treatment of autoimmune diseases, cancer, and inflammatory disorders.
属性
IUPAC Name |
4-tert-butyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)18-11-9-17(10-12-18)20(26)23-13-14-27-21-24-15-19(25-21)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFBYCKQUYFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2857278.png)
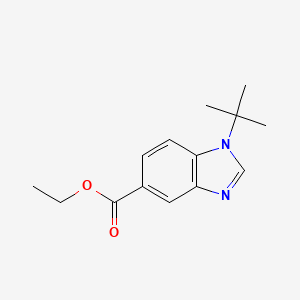
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2857285.png)
![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)

![6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2857290.png)
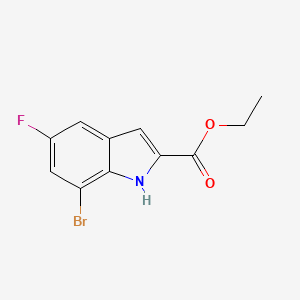
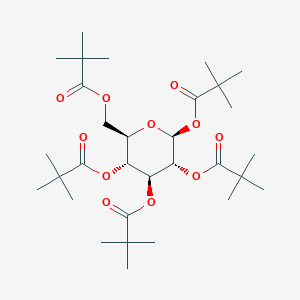
![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2857293.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)
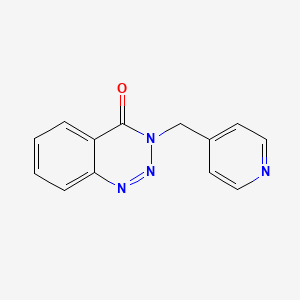
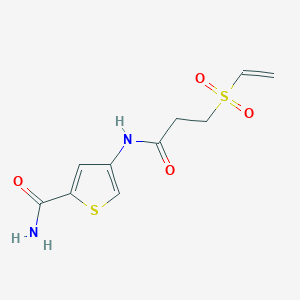
![ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2857299.png)
